molecular formula C11H18N2O3 B160098 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide CAS No. 136927-44-1

1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide

Cat. No. B160098
M. Wt: 226.27 g/mol
InChI Key: NQSDPBPNALYIJV-UHFFFAOYSA-N
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Patent
US05041442

Procedure details

1-(2,2-diethoxyethyl)pyrrole-2-carboxamide (3.0 g, 13.2 mmol) was dissolved in glacial acetic acid. The reaction mixture was allowed to reflux and the reaction was continued by thin layer chromatography in a 100% ether system. At the end of the reaction, the reaction mixture was made basic with a 2N solution of sodium hydroxide. The reaction mixture was then extracted with ethyl acetate, washed with a saturated sodium bicarbonate solution, dried over MgSO4 and evaporated. The product was purified by recrystallization in CH2Cl2 -hexane to give the title compound, pyrrolo[1,2-a]pyrazin-1(2H)-one (80%), m.p. 227°-228° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][N:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([NH2:13])=[O:12])C.CCOCC.[OH-].[Na+]>C(O)(=O)C>[C:11]1(=[O:12])[NH:13][CH:4]=[CH:5][N:6]2[CH:10]=[CH:9][CH:8]=[C:7]12 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CN1C(=CC=C1)C(=O)N)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization in CH2Cl2 -hexane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(C=2N(C=CN1)C=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.